molecular formula C10H15N3O2S B11804585 N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine

Cat. No.: B11804585
M. Wt: 241.31 g/mol
InChI Key: GDNSSRJXZCZIRI-UHFFFAOYSA-N
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Description

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine is a compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine typically involves the reaction of pyridine derivatives with sulfonyl chlorides and pyrrolidine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(pyrrolidin-1-ylsulfonyl)pyridin-4-amine is unique due to the presence of both the sulfonyl and pyrrolidine groups. These functional groups confer distinct chemical and biological properties, making the compound valuable for various applications .

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

N-methyl-3-pyrrolidin-1-ylsulfonylpyridin-4-amine

InChI

InChI=1S/C10H15N3O2S/c1-11-9-4-5-12-8-10(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12)

InChI Key

GDNSSRJXZCZIRI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

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